molecular formula C8H9BO2 B2502123 trans-2-Phenylvinylboronic acid CAS No. 34420-17-2; 4363-35-3; 6783-05-7; 6783-76-2

trans-2-Phenylvinylboronic acid

Cat. No.: B2502123
CAS No.: 34420-17-2; 4363-35-3; 6783-05-7; 6783-76-2
M. Wt: 147.97
InChI Key: VKIJXFIYBAYHOE-VOTSOKGWSA-N
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Description

Styrylboronic acid, also known as (E)-2-phenylethenylboronic acid, is an organoboron compound with the molecular formula C8H9BO2. It is a derivative of boronic acid where the boron atom is bonded to a styryl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Styrylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of styrene with a borane reagent, followed by oxidation to yield the boronic acid. Another method includes the palladium-catalyzed borylation of styrene using bis(pinacolato)diboron under mild conditions .

Industrial Production Methods

In industrial settings, the production of styrylboronic acid often involves large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Styrylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Styrylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: It is employed in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of styrylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets in these reactions are typically aryl halides, which react with the boronate ester to form new carbon-carbon bonds .

Comparison with Similar Compounds

Styrylboronic acid can be compared with other boronic acids and esters, such as:

Styrylboronic acid is unique due to its styryl group, which imparts distinct reactivity and makes it particularly useful in the synthesis of complex organic molecules .

Properties

IUPAC Name

[(E)-2-phenylethenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIJXFIYBAYHOE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346540
Record name trans-2-Phenylvinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6783-05-7
Record name trans-2-Phenylvinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1E)-2-phenylethenyl]boronic acid
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